N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c1-2-19-14(25)24-7-5-23(6-8-24)11-4-3-10(9-20-11)12-21-13(26-22-12)15(16,17)18/h3-4,9H,2,5-8H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXRRSNJHBVVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
Formation of the piperazine ring: This can be achieved through nucleophilic substitution reactions involving piperazine and suitable electrophiles.
Final coupling and N-ethylation: The final step involves coupling the piperazine intermediate with an ethylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool in biochemical studies to understand the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues
BG15974 (C23H28N6O4)
- Structure : Features a piperazine-carboxamide core linked to a pyridinyl-oxadiazole group. The oxadiazole substituent is isopropyl instead of CF₃.
- Molecular Weight: BG15974 (452.51 g/mol) is heavier than the target compound (~377.3 g/mol), influencing pharmacokinetics .
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
- Structure : Replaces the carboxamide group with a carbothioamide (C=S instead of C=O).
C. Compounds 8b–8e ()
- Structures : Piperazine derivatives with benzoyl or substituted benzoyl groups (e.g., 8b: 4-chloro-3-(trifluoromethyl)benzoyl).
- Key Differences :
- Pharmacological Profile : These compounds exhibit varied melting points (207–266°C) and EI-MS data (e.g., 8b: m/z 530 [M]⁺), indicating differences in stability and fragmentation patterns compared to the target compound.
- Substituent Flexibility : The pyridinyl-oxadiazole in the target compound may confer greater rigidity than the benzoyl groups in 8b–8e, affecting conformational preferences .
Table 1: Comparative Data
*Estimated based on structural analysis.
Biological Activity
N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features. This compound includes a trifluoromethyl group, a pyridine ring, and a piperazine moiety, which are known to enhance biological activity and chemical reactivity. Understanding its biological activity is essential for potential applications in drug development.
The molecular formula of this compound is C15H17F3N6O2, with a molecular weight of 370.336 g/mol. The unique structural components contribute to its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N6O2 |
| Molecular Weight | 370.336 g/mol |
| Structural Features | Trifluoromethyl group, pyridine ring, piperazine moiety |
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Compounds with similar structures have demonstrated protective activities against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Specific derivatives showed significant antiviral effects at concentrations around 500 µg/mL .
- Anticancer Potential : The oxadiazole derivatives have been explored for their anticancer properties. Studies have shown that compounds containing the oxadiazole moiety exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
- Enzyme Inhibition : Similar compounds have been identified to inhibit key enzymes such as Histone Deacetylases (HDACs), which are involved in cancer progression and other diseases. The presence of the oxadiazole ring is crucial for this inhibitory activity .
Case Study 1: Antiviral Activity against TMV and CMV
A series of trifluoromethyl pyridine piperazine derivatives were synthesized and tested for their antiviral properties. Among these, compounds A1 and A3 exhibited protective activities against TMV with values of 64.1% and 61.0%, respectively . Additionally, their curative activities against CMV were also significant.
| Compound | Protective Activity (TMV) | Curative Activity (CMV) |
|---|---|---|
| A1 | 64.1% | 61.0% |
| A3 | 61.0% | 58.0% |
Case Study 2: Anticancer Efficacy
In vitro studies on the cytotoxicity of oxadiazole derivatives indicated that certain compounds had IC50 values around 92.4 µM against multiple cancer cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets:
- Superoxide Dismutase Induction : Some derivatives have been shown to induce the activity of antioxidant enzymes like superoxide dismutase (SOD), which plays a role in cellular defense mechanisms against oxidative stress .
- Systemic Acquired Resistance (SAR) : The active compounds can trigger pathways leading to enhanced systemic acquired resistance in plants, indicating potential applications in agricultural biotechnology .
Q & A
Q. What are the recommended synthetic routes for N-ethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a pyridine-oxadiazole core with a piperazine-carboxamide derivative. A general protocol includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with trifluoroacetic anhydride .
- Step 2: Functionalization of the pyridine ring at the 2-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Piperazine-carboxamide conjugation via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
Optimization Tips: - Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylated intermediates .
Q. How can structural characterization of this compound be validated, and what analytical techniques are most reliable?
Methodological Answer: Key techniques include:
Q. What are the critical solubility and stability considerations for this compound in biological assays?
Methodological Answer:
- Solubility: Use DMSO for stock solutions (tested up to 10 mM), but dilute in PBS or cell culture media (<1% DMSO) to avoid solvent toxicity .
- Stability:
- Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) .
- Monitor degradation via HPLC; oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl-oxadiazole moiety in target binding?
Methodological Answer:
- Analog Synthesis: Replace the trifluoromethyl group with -CF₂H, -CHF₂, or -CH₃ to assess electronic/hydrophobic effects .
- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets).
- Computational Modeling: Use molecular docking (AutoDock Vina) to map interactions between the oxadiazole and binding pockets .
Example Data Table:
| Analog | R Group | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | -CF₃ | 12 ± 1.2 | 2.8 |
| A1 | -CHF₂ | 45 ± 3.5 | 2.1 |
| A2 | -CH₃ | 120 ± 10 | 1.9 |
Q. How should researchers resolve contradictory data in biological activity profiles across different assay platforms?
Methodological Answer:
- Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and detection methods (fluorometric vs. luminescent) .
- Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
- Data Normalization: Apply Z-score or % inhibition relative to positive/negative controls to minimize inter-assay variability .
Q. What strategies are effective for improving the metabolic stability of this compound without compromising target affinity?
Methodological Answer:
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridine ring to reduce CYP450-mediated oxidation .
- Replace the N-ethyl group with cyclopropyl to hinder N-dealkylation .
- In Vitro Models: Use liver microsomes or hepatocytes to quantify metabolic clearance. Adjust logP (<3) to enhance microsomal stability .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties early in development?
Methodological Answer:
Q. Methodological Resources
- Synthesis Protocols: Refer to Research on Chemical Intermediates (2022) for oxadiazole cyclization .
- Structural Data: X-ray crystallography data in Acta Crystallographica (2011) .
- Biological Assays: Protocols from Journal of Medicinal Chemistry analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
